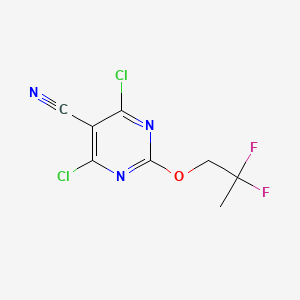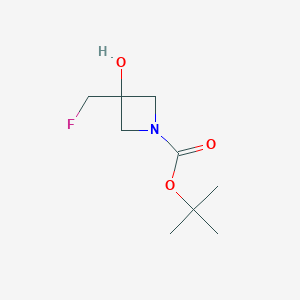
4-Formyl-2,6-dimethylphenylboronic acid pinacol ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Protodeboronation of pinacol boronic esters, including 4-Formyl-2,6-dimethylphenylboronic acid pinacol ester, is not well developed . A radical approach has been reported for the catalytic protodeboronation of alkyl boronic esters . This approach allows for formal anti-Markovnikov alkene hydromethylation .Molecular Structure Analysis
The molecular formula of this compound is C15H21BO3 .Chemical Reactions Analysis
This compound can be used in the transition metal-catalyzed Suzuki-Miyaura cross-coupling reaction due to its low toxicity and unique reactivity . It is also susceptible to hydrolysis, especially at physiological pH .Physical And Chemical Properties Analysis
The molecular weight of this compound is 260.14 g/mol .Mécanisme D'action
Target of Action
Boronic esters, in general, are known to be involved in metal-catalyzed c-c bond formation reactions like the suzuki–miyaura reaction .
Mode of Action
The compound’s mode of action is primarily through its ability to undergo stereospecific transformations. These transformations retain the high enantioenrichment of the starting boronic ester, either through a stereoretentive or a stereoinvertive pathway, leading to the formation of new C–C, C–O, C–N, C–X, or C–H bonds at stereogenic centres .
Biochemical Pathways
The compound’s ability to undergo transformations into a range of functional groups provides access to a broad array of diverse molecules with high enantioselectivity .
Pharmacokinetics
The compound is a colorless to pale yellow liquid with a density of 1.0±0.1 g/cm3 , a boiling point of 375.2±42.0 °C at 760 mmHg , and a flash point of 180.7±27.9 °C . These properties may influence its absorption, distribution, metabolism, and excretion in the body.
Result of Action
The compound’s ability to undergo transformations into a range of functional groups provides access to a broad array of diverse molecules with high enantioselectivity . This could potentially lead to various molecular and cellular effects depending on the specific transformations and the resulting molecules.
Avantages Et Limitations Des Expériences En Laboratoire
4F-2,6-DMPBA-PE has several advantages for laboratory experiments. It is highly reactive and can be used to catalyze a variety of organic reactions. It is also highly versatile and can be used in a variety of experiments and applications. Additionally, it is relatively inexpensive and easy to obtain.
However, there are some limitations to using 4F-2,6-DMPBA-PE in laboratory experiments. It is important to note that the compound is highly reactive and should be handled with care in a laboratory setting. Additionally, it is important to note that 4F-2,6-DMPBA-PE is not approved for use in humans or animals and should not be used for any medical or therapeutic purposes.
Orientations Futures
There are several potential future directions for 4F-2,6-DMPBA-PE. One potential direction is the development of new and improved synthetic methods for the synthesis of the compound. Additionally, research could be conducted to explore the potential applications of 4F-2,6-DMPBA-PE in other areas such as drug delivery and sensing. Furthermore, research could be conducted to explore the potential biochemical and physiological effects of 4F-2,6-DMPBA-PE. Finally, research could be conducted to explore the potential advantages and limitations of using 4F-2,6-DMPBA-PE in laboratory experiments.
Méthodes De Synthèse
4F-2,6-DMPBA-PE is synthesized by a process known as boronic acid esterification. This process involves the reaction of a boronic acid with an alcohol in the presence of a strong acid catalyst. The reaction produces an ester, which is the desired product. The reaction conditions and reactants used in the synthesis of 4F-2,6-DMPBA-PE are specific to the desired product and can vary depending on the desired outcome.
Applications De Recherche Scientifique
4F-2,6-DMPBA-PE has been used in various scientific research applications due to its unique properties. It has been used as a reagent in organic synthesis, as a catalyst in organic reactions, and as a ligand in coordination chemistry. It has also been used as a sensing material for electrochemical sensors and for the detection of various analytes. Additionally, 4F-2,6-DMPBA-PE has been used in the synthesis of various organic compounds and as a ligand for metal complexes.
Propriétés
IUPAC Name |
3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BO3/c1-10-7-12(9-17)8-11(2)13(10)16-18-14(3,4)15(5,6)19-16/h7-9H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXUMPEWJQJMIJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2C)C=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

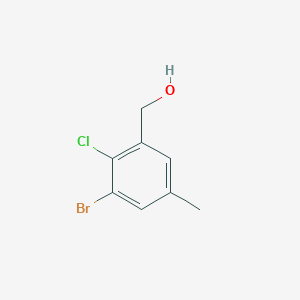



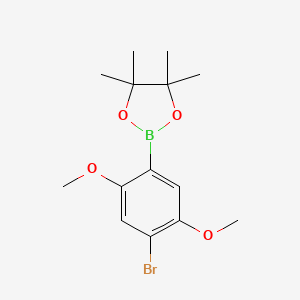

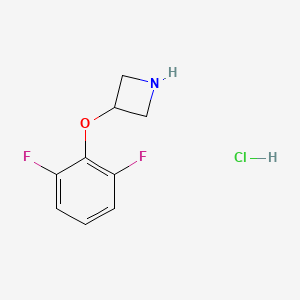
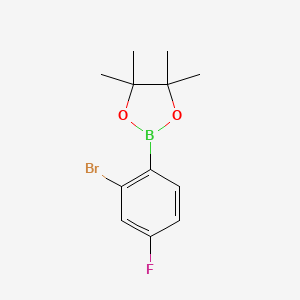
![Ethyl 5-bromobenzo[d][1,3]dioxole-4-carboxylate](/img/structure/B6304911.png)



